molecular formula C23H29N7O2 B2393358 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide CAS No. 1049463-29-7

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide

Cat. No.: B2393358
CAS No.: 1049463-29-7
M. Wt: 435.532
InChI Key: BKJJLEBRXPDWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a complex organic compound featuring a unique arrangement of functional groups. It is known for its significant role in the field of medicinal chemistry, particularly due to its potential pharmacological activities.

Scientific Research Applications

This compound has a range of applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

  • Medicine: Potential therapeutic agent, investigated for anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: Can be a precursor in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: Typically involves the reaction of 4-ethoxyphenyl hydrazine with a carboxylic acid derivative to form a tetrazole ring.

  • Piperazine Addition: Phenethylpiperazine is then introduced through a nucleophilic substitution reaction, where the tetrazole intermediate reacts with phenethylpiperazine under controlled conditions.

  • Final Assembly: The resulting intermediate undergoes a final reaction to incorporate the carboxamide group, often facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound often requires optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pH, and the use of high-purity reagents. Scalability is achieved through batch processing or continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can undergo oxidation reactions, particularly at the phenethyl group.

  • Reduction: The nitro group in certain analogs can be reduced to amines.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

  • Substitution Reagents: Halides, in the presence of a base like sodium hydride.

Major Products

  • Oxidation: Produces carboxylic acids or aldehydes.

  • Reduction: Leads to amines.

  • Substitution: Results in various substituted derivatives, which can have differing pharmacological properties.

Mechanism of Action

The compound exerts its effects through binding to specific molecular targets, such as enzyme active sites or receptor proteins. This binding can inhibit or activate biological pathways. The tetrazole ring, in particular, is known for its role in mimicking carboxylate groups in enzyme substrates, providing the compound with its unique biological activity.

Comparison with Similar Compounds

Comparing it with other tetrazole-containing compounds reveals its uniqueness:

  • Similar Compounds: Losartan, Valsartan (commonly known tetrazoles in pharmaceuticals).

  • Uniqueness: The presence of the phenethylpiperazine and carboxamide groups in 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide adds distinct chemical properties and potentially different biological activities.

This compound's structural diversity sets it apart, providing a rich area for scientific exploration.

Properties

IUPAC Name

4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-2-32-21-10-8-20(9-11-21)30-22(25-26-27-30)18-28-14-16-29(17-15-28)23(31)24-13-12-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJJLEBRXPDWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.